BenchChemオンラインストアへようこそ!

9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine

Cardiotonic Antiarrhythmic Ion Channel Pharmacology

Secure this rare, symmetric bis-purine compound for your structural probing needs. Unlike flat 2,6,9-trisubstituted purines, its piperazine-bridged dual-core architecture defines a novel pharmacophore for ion channel (ICaL IC50 ~10,400 nM) and PNP (Ki ~17,000 nM) studies. Ideal as a negative control or IP building block, it is exclusively for non-human R&D. Verify stock for your custom synthesis program.

Molecular Formula C16H18N10
Molecular Weight 350.38 g/mol
CAS No. 2549044-06-4
Cat. No. B6453247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine
CAS2549044-06-4
Molecular FormulaC16H18N10
Molecular Weight350.38 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
InChIInChI=1S/C16H18N10/c1-23-10-22-13-12(23)16(20-7-17-13)26-5-3-25(4-6-26)15-11-14(18-8-19-15)24(2)9-21-11/h7-10H,3-6H2,1-2H3
InChIKeyPGAGKZGQVFCAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine (CAS 2549044-06-4) Identity and Foundational Data


The compound 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine (CAS 2549044-06-4) is a synthetic, symmetric bis-purine linked by a piperazine bridge. It belongs to the broader class of 6-substituted purinyl piperazine derivatives, a chemotype historically explored in patents as cardiotonic and antiarrhythmic agents [1]. The molecule has a molecular weight of 350.38 g/mol and a molecular formula of C16H18N10, as confirmed by a specialty chemical supplier . Unlike the extensively studied 2,6,9-trisubstituted purine CDK inhibitors (e.g., roscovitine, olomoucine), this compound's substitution pattern places it within a distinct and far less characterized SAR space.

Procurement Risks of In-Class Substitution for 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine


Standard 2,6,9-trisubstituted or 6-substituted purines cannot serve as generic alternatives for this specific bis-purine. The structural hallmark—a piperazine linker directly conjugating two distinct purine cores at the 6-position—creates a topologically unique pharmacophore distinct from the flat, single-ring systems of roscovitine or olomoucine [1]. This dimeric architecture is predicted to occupy a fundamentally different conformational and electrostatic space. Critically, a comprehensive search of authoritative binding databases (e.g., ChEMBL, BindingDB) and patent literature reveals a complete absence of publicly disclosed, comparative pharmacokinetic, selectivity, or in vivo efficacy data for this exact compound. Consequently, substituting this molecule with any known clinical or pre-clinical purine analog without confirmatory assays introduces a high risk of unpredictable target engagement and metabolic stability [2].

Quantitative Differentiation Guide for 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine


L-type Calcium Channel Inhibition vs. In-Class Cardiovascular Agents

In a whole-cell patch clamp assay on isolated guinea pig ventricular myocytes, the target compound inhibited the L-type calcium current (ICaL) with an IC50 of 10,400 nM [1]. This is a class-level pharmacological signal consistent with the 6-substituted purinyl piperazine patent family [2]. However, a direct head-to-head comparison against the prototypical 6-substituted purinyl piperazine derivative described in US 5,252,569 is not possible because the patent does not report IC50 values for any exemplar compound in an equivalent electrophysiological assay. The quantitative data for this compound is isolated.

Cardiotonic Antiarrhythmic Ion Channel Pharmacology

Potential Purine Nucleoside Phosphorylase (PNP) Activity vs. Known PNP Inhibitors

A BindingDB entry suggests a link between this compound and purine nucleoside phosphorylase (PNP) inhibition, with a reported inhibitory constant (Ki) of 17,000 nM against PNP of unknown origin [1]. This potency is exceptionally weak compared to clinical-stage PNP inhibitors like forodesine (immucillin-H), which have picomolar Ki values in the same assay context [2]. The >10,000-fold difference in target affinity decisively precludes the use of this compound as a PNP inhibitor; any PNP-related activity observed in a biological system would be an off-target consequence.

Immunomodulation Purine Metabolism T-cell Disorders

Critical Application Scenarios for 9-Methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine Based on Existing Evidence


A Medicinal Chemistry Tool for Exploring Bis-Purine Chemical Space

Given the near-total absence of SAR data, the primary value of this compound is as a structural probe. A researcher can use it to establish a baseline for a novel, symmetric bis-purine pharmacophore. Subsequent studies could then systematically modify the methyl groups on the N-7 and N-9 positions to map out the minimum structural requirements for ion channel modulation, a hypothesis supported by the single ICaL IC50 datapoint of 10,400 nM [1].

Negative Control for Purine Nucleoside Phosphorylase (PNP) Target Validation Experiments

The compound's extremely weak affinity for PNP (Ki ≈ 17,000 nM) makes it a viable negative control in cellular assays studying PNP-dependent mechanisms. Its use in parallel with a known potent inhibitor like forodesine can help validate that observed phenotypes are indeed due to PNP inhibition [1].

Starting Point for a Proprietary Cardiovascular Drug Discovery Program

An industrial group building an IP portfolio around non-standard purine structures could use this compound as a lead for a series of novel 6,6'-bis-purine piperazines. The confirmed activity on a cardiac ion channel, as identified in the patent literature and BindingDB [1], provides a conceptual link to cardiovascular indications without being encumbered by the established SAR of prior 6-substituted purinyl piperazine patents [2].

Quote Request

Request a Quote for 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.